Threo-Dihydrobupropion Exhibits 5.5-Fold Lower CYP2D6 Inhibitory Potency Than Erythrohydrobupropion but 2-Fold Higher Than Hydroxybupropion
Threo-dihydrobupropion demonstrates intermediate CYP2D6 inhibitory potency among bupropion metabolites. In pooled human liver microsomes, the Ki value for racemic erythrohydrobupropion (EHBUP) was 5.5-fold lower (more potent) than threohydrobupropion (THBUP), while THBUP demonstrated over 2-fold greater potency than OH-bupropion (OHBUP) and bupropion (BUP). Additionally, RR-THBUP had a 2.1-fold lower Ki value than SS-THBUP, indicating stereoselective inhibition [1]. A separate study confirmed these findings, reporting Ki values of 1.7 μM for erythrohydrobupropion, 5.4 μM for threohydrobupropion, 13 μM for hydroxybupropion, and 21 μM for bupropion [2]. This intermediate potency positions threo-dihydrobupropion as a distinct entity that cannot be replaced by erythrohydrobupropion (too potent) or hydroxybupropion (too weak) in CYP2D6 DDI studies.
| Evidence Dimension | CYP2D6 Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 5.4 μM (racemic threo-dihydrobupropion); RR-THBUP Ki = 2.1-fold lower than SS-THBUP |
| Comparator Or Baseline | Erythrohydrobupropion (Ki = 1.7 μM); Hydroxybupropion (Ki = 13 μM); Bupropion (Ki = 21 μM) |
| Quantified Difference | 5.5-fold less potent than EHBUP; 2.4-fold more potent than OHBUP; 3.9-fold more potent than BUP |
| Conditions | Pooled human liver microsomes; CYP2D6-mediated dextromethorphan O-demethylation assay |
Why This Matters
This quantitative differentiation is critical for researchers designing DDI studies or evaluating metabolite-specific contributions to CYP2D6-mediated interactions; substituting with the wrong metabolite would yield inaccurate Ki values and flawed mechanistic conclusions.
- [1] Sager JE, et al. The strong clinical interaction between bupropion and CYP2D6 is primarily mediated through bupropion metabolites and their stereoisomers. Drug Metab Dispos. 2025;53(5):100070. View Source
- [2] Reese MJ, et al. An in Vitro Mechanistic Study to Elucidate the Desipramine/Bupropion Clinical Drug-Drug Interaction. Drug Metab Dispos. 2008;36(7):1198-1207. View Source
